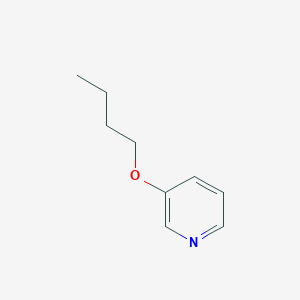
1-((2-Hydroxy-1-naphthyl)methyl)nipecotic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxy-1-naphthyl)methyl)nipecotic acid ethyl ester is a compound that combines the structural features of nipecotic acid and naphthol Nipecotic acid is a well-known GABA uptake inhibitor, while naphthol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxy-1-naphthyl)methyl)nipecotic acid ethyl ester typically involves the following steps:
Starting Materials: Nipecotic acid, 2-hydroxy-1-naphthaldehyde, and ethyl alcohol.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxy-1-naphthyl)methyl)nipecotic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-((2-Hydroxy-1-naphthyl)methyl)nipecotic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its effects on biological systems, particularly its role as a GABA uptake inhibitor.
Medicine: Potential therapeutic applications in treating neurological disorders such as epilepsy, anxiety, and depression.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxy-1-naphthyl)methyl)nipecotic acid ethyl ester involves its interaction with GABA transporters. By inhibiting the reuptake of GABA, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing inhibitory neurotransmission. This can help in modulating neuronal excitability and has potential therapeutic effects in various neurological conditions.
Comparison with Similar Compounds
Similar Compounds
Nipecotic Acid: A known GABA uptake inhibitor.
Naphthol Derivatives: Compounds with similar aromatic structures and hydroxyl groups.
Uniqueness
1-((2-Hydroxy-1-naphthyl)methyl)nipecotic acid ethyl ester is unique due to its combined structural features, which may offer distinct pharmacological properties compared to its individual components. The presence of both nipecotic acid and naphthol moieties allows for potential dual mechanisms of action and broader applications in medicinal chemistry.
Properties
| 108984-35-6 | |
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C19H23NO3/c1-2-23-19(22)15-7-5-11-20(12-15)13-17-16-8-4-3-6-14(16)9-10-18(17)21/h3-4,6,8-10,15,21H,2,5,7,11-13H2,1H3 |
InChI Key |
QVCOJNSOQPFNPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


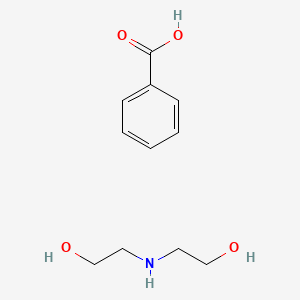
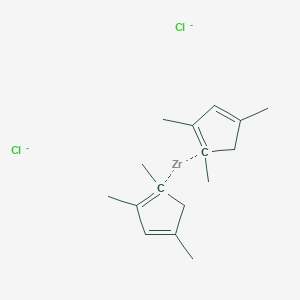
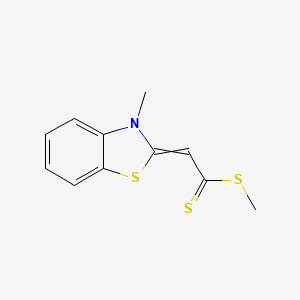

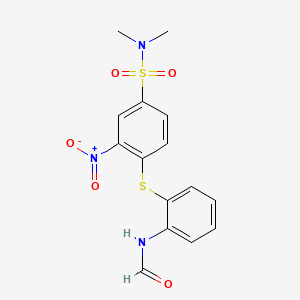
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
